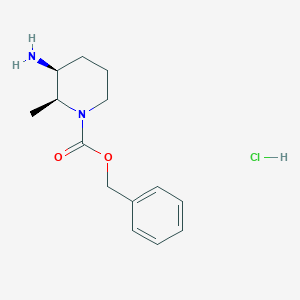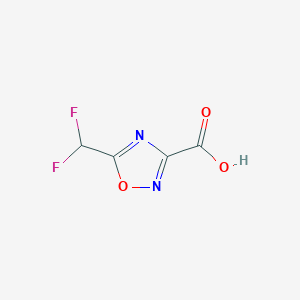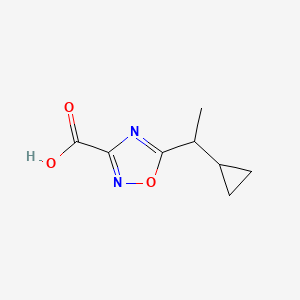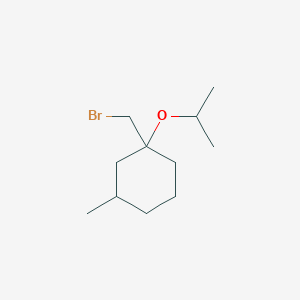
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C6H5F3IN3 and a molecular weight of 303.02 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)pyrimidin-2-amine with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
large-scale synthesis would likely involve similar iodination reactions with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products are biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity . The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity, making this compound valuable in drug design .
Properties
Molecular Formula |
C6H5F3IN3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(6(7,8)9)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
SZRKNXCODQVNEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)






![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)



